Met-enkephalin-Arg-Phe

Catalog No.
S774567
CAS No.
73024-95-0
M.F
C42H56N10O9S
M. Wt
877 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Met-enkephalin-Arg-Phe

CAS Number

73024-95-0

Product Name

Met-enkephalin-Arg-Phe

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid

Molecular Formula

C42H56N10O9S

Molecular Weight

877 g/mol

InChI

InChI=1S/C42H56N10O9S/c1-62-20-18-32(39(58)50-31(13-8-19-46-42(44)45)38(57)52-34(41(60)61)23-27-11-6-3-7-12-27)51-40(59)33(22-26-9-4-2-5-10-26)49-36(55)25-47-35(54)24-48-37(56)30(43)21-28-14-16-29(53)17-15-28/h2-7,9-12,14-17,30-34,53H,8,13,18-25,43H2,1H3,(H,47,54)(H,48,56)(H,49,55)(H,50,58)(H,51,59)(H,52,57)(H,60,61)(H4,44,45,46)/t30-,31-,32-,33-,34-/m0/s1

InChI Key

KTQKWSPZOZKAEE-LJADHVKFSA-N

SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Synonyms

6-Arg-7-Phe-Met-enkephalin, enkephalin Met, heptapeptide, enkephalin-Met, Arg(6)-Phe(7)-, enkephalin-Met, arginyl(6)-phenylalanine(7)-, MEAP peptide, MERF peptide, met-enk-AP, Met-enkephalin, Arg(6)-Phe(7)-, methionine-enkephalin, Arg(6)-Phe(7)-, methionine-enkephalin-arginine-phenylalanine, Tyr-Gly-Gly-Phe-Met-Arg-Phe, tyrosyl-glycyl-glycyl-phenylalanyl-methionyl-arginyl-phenylalanine, YGGFMRF

Canonical SMILES

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)C(CC3=CC=C(C=C3)O)N

Isomeric SMILES

CSCC[C@@H](C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)CNC(=O)CNC(=O)[C@H](CC3=CC=C(C=C3)O)N

Identity and Structure:

Tyr-gly-gly-phe-met-arg-phe, also known as Met-enkephalin-Arginine-Phenylalanine (MEAP), is a synthetic peptide consisting of seven amino acids: Tyrosine (Tyr), Glycine (Gly), Glycine (Gly), Phenylalanine (Phe), Methionine (Met), Arginine (Arg), and Phenylalanine (Phe). Its structure can be represented as H-Tyr-Gly-Gly-Phe-Met-Arg-Phe-OH.

Relationship to Met-enkephalin:

The first five amino acids of MEAP (Tyr-gly-gly-phe-met) are identical to the naturally occurring neuropeptide Met-enkephalin, which binds to opioid receptors in the nervous system and plays a role in pain perception and modulation . MEAP differs by having two additional amino acids, Arginine and Phenylalanine, attached at its C-terminus.

Research Applications:

MEAP has been investigated in various scientific research areas, including:

  • Pain research: Studies suggest that MEAP may have analgesic (pain-relieving) properties similar to Met-enkephalin, but with potentially longer-lasting effects due to its modified structure .
  • Cancer research: MEAP has been shown to exhibit anti-tumor effects in preclinical studies by directly activating immune cells and inhibiting regulatory T cells (Tregs) that suppress immune response .
  • Neurodegenerative diseases: Research suggests that MEAP may have neuroprotective properties and could potentially be beneficial in neurodegenerative diseases like Alzheimer's and Parkinson's, although further investigation is needed .

Met-enkephalin-Arg-Phe is a heptapeptide derived from the endogenous opioid peptide Met-enkephalin. It is characterized by the amino acid sequence Tyr-Gly-Gly-Phe-Met-Arg-Phe, distinguishing it from its shorter counterpart, Met-enkephalin, which consists of five amino acids (Tyr-Gly-Gly-Phe-Met). Met-enkephalin-Arg-Phe is notable for its role as an agonist at the δ-opioid receptor and has been implicated in various physiological processes, including pain modulation and neuroregulation. This compound is found predominantly in the central nervous system and adrenal medulla, where it contributes to the complex signaling pathways associated with opioid receptors .

Met-enkephalin-R-F binds to opioid receptors, particularly μ-opioid receptors, in the nervous system []. This binding mimics the action of endogenous opioids and exogenous opioid drugs, leading to pain relief and other effects. The specific mechanism of action within the receptor is complex and involves G protein-coupled signaling pathways.

The chemical behavior of Met-enkephalin-Arg-Phe involves interactions primarily with opioid receptors. Upon binding to these receptors, it initiates a cascade of intracellular signaling events that include inhibition of adenylate cyclase activity and modulation of ion channels. The compound undergoes enzymatic degradation by various peptidases, including aminopeptidase N and neutral endopeptidase, which cleave it into smaller peptides, thus regulating its biological activity .

Met-enkephalin-Arg-Phe exhibits significant biological activity as a potent agonist for both the δ-opioid receptor and, to a lesser extent, the μ-opioid receptor. Its effects include analgesia (pain relief) and potential antidepressant-like properties. Additionally, it has been shown to influence immune responses, exhibiting immunostimulatory effects at low doses while causing immunosuppression at higher concentrations . The compound's interaction with opioid receptors also suggests roles in regulating mood and stress responses.

Met-enkephalin-Arg-Phe is synthesized from proenkephalin through proteolytic cleavage. The initial step involves the action of prohormone convertases (PC1 or PC2), which cleave proenkephalin into smaller peptides. Subsequently, carboxypeptidase E further processes these intermediates to yield Met-enkephalin-Arg-Phe. This biosynthetic pathway allows for the generation of multiple enkephalins from a single precursor molecule .

While Met-enkephalin-Arg-Phe has potential therapeutic applications due to its opioid activity, its clinical use is limited by its rapid metabolism and short half-life. Research continues into its role in pain management and as a model for developing more stable opioid analogs that can provide prolonged therapeutic effects without significant side effects . Additionally, understanding its mechanisms may contribute to advancements in treatments for mood disorders.

Studies have demonstrated that Met-enkephalin-Arg-Phe binds with high affinity to the δ-opioid receptor, leading to significant downstream signaling effects. Its interaction profile is distinct from other enkephalins, indicating unique regulatory roles in neurophysiology. Research has shown that this compound can modulate calcium channel activity and influence neurotransmitter release, thereby affecting synaptic transmission . Furthermore, comparative studies with other opioid peptides highlight its unique properties in receptor selectivity and biological response.

Several compounds share structural and functional similarities with Met-enkephalin-Arg-Phe:

Compound NameStructureOpioid Receptor AffinityUnique Features
Leu-enkephalinTyr-Gly-Gly-Phe-Leuδ-opioid receptorHigher potency than Met-enkephalin
Dynorphin ATyr-Gly-Gly-Phe-Leu-Argκ-opioid receptorPrimarily interacts with κ-receptors
Endomorphin 1Tyr-Pro-Trp-Pro-NH2μ-opioid receptorSelective for μ-receptors
Met-enkephalinTyr-Gly-Gly-Phe-Metδ-opioid receptorShorter chain compared to Arg-Phe

Met-enkephalin-Arg-Phe is unique due to its extended structure which enhances its binding affinity and functional diversity within opioid signaling pathways. Its distinct amino acid composition allows for different interactions compared to other enkephalins, making it a subject of interest in pharmacological research .

Met-enkephalin-Arg-Phe is a naturally occurring heptapeptide derived from the endogenous opioid peptide Met-enkephalin [1] [2]. The primary structure of Met-enkephalin-Arg-Phe consists of seven amino acids arranged in a specific sequence: Tyrosine-Glycine-Glycine-Phenylalanine-Methionine-Arginine-Phenylalanine [1] [3]. This sequence is commonly represented in scientific literature as Tyr-Gly-Gly-Phe-Met-Arg-Phe or using the single-letter amino acid code YGGFMRF [2] [4].

The peptide structure can be divided into two distinct regions: the first five amino acids (Tyr-Gly-Gly-Phe-Met) correspond to the Met-enkephalin pentapeptide sequence, while the additional Arg-Phe dipeptide extension at the C-terminus creates the full heptapeptide [3] . This structural arrangement is significant as Met-enkephalin-Arg-Phe represents one of the C-terminal fragments of proenkephalin A, the common polypeptide precursor of Met-enkephalin and Leu-enkephalin [6] [7].

The amino acid sequence of Met-enkephalin-Arg-Phe is highly conserved across mammalian species, though some evolutionary variations have been identified [7]. Systematic bioinformatic surveys have revealed considerable sequence polymorphism at the heptapeptide region of different proenkephalin A prepropeptides among vertebrate animals [7]. Four orthologous heptapeptides with single or double amino acid replacements have been identified among various species, including:

SpeciesSequence Variation
ZebrafishYGGFMGY
NewtYGGFMRY
Hedgehog tenrekYGGFMKF
MudpuppyYGGFMRI

The mammalian consensus sequence remains YGGFMRF, which is the focus of this article [7]. The tyrosine residue at position 1 is particularly important for biological activity, as it is thought to be analogous to the 3-hydroxyl group on morphine, contributing to the opioid properties of the peptide [3].

Molecular Formula and Mass Characterization

Met-enkephalin-Arg-Phe has the molecular formula C42H56N10O9S, representing the composition of the heptapeptide in its neutral form [2] [8] [9]. The molecular weight of Met-enkephalin-Arg-Phe is approximately 877.02 g/mol (anhydrous free base basis) [8] [9]. When considering the protonated form (C42H57N10O9S+), which is common in physiological conditions due to the basic arginine residue, the molecular weight is approximately 878.0 g/mol [1].

Mass spectrometry analysis has been crucial for the characterization and identification of Met-enkephalin-Arg-Phe [10] [11]. The exact mass of Met-enkephalin-Arg-Phe has been determined to be 876.39500 Da, which serves as an important reference point for analytical identification [12]. When the peptide exists in salt forms, such as the acetate salt hydrate (C42H56N10O9S · xC2H4O2 · yH2O), the molecular weight increases accordingly, with the acetate salt form having a molecular weight of approximately 937.07 g/mol [8] [13].

The chemical structure of Met-enkephalin-Arg-Phe includes several functional groups that contribute to its overall properties:

  • An N-terminal amino group on the tyrosine residue
  • A C-terminal carboxyl group on the phenylalanine residue
  • A phenolic hydroxyl group on the tyrosine side chain
  • Two aromatic rings from the phenylalanine residues
  • A guanidino group from the arginine side chain
  • A thioether group from the methionine side chain [1] [2]

The International Union of Pure and Applied Chemistry (IUPAC) name for Met-enkephalin-Arg-Phe is (2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-phenylpropanoic acid [1] [2]. This systematic name reflects the complex structure of the heptapeptide and the stereochemistry of its constituent amino acids.

Physicochemical Properties

Met-enkephalin-Arg-Phe exhibits distinct physicochemical properties that influence its behavior in biological systems and analytical procedures [8] [12]. The peptide exists as a white crystalline powder in its pure form with a density of approximately 1.38 g/cm³ [12]. Due to its peptide nature, Met-enkephalin-Arg-Phe is generally soluble in water and polar organic solvents, with solubility being pH-dependent due to the presence of ionizable groups [13] [12].

The peptide contains multiple ionizable groups that contribute to its overall charge state at different pH values [14]. The tyrosine residue has a phenolic hydroxyl group with a pKa of approximately 10.1, while the N-terminal amino group has a pKa around 9.1 [15]. The C-terminal carboxyl group has a pKa of approximately 2.2, and the arginine side chain guanidino group has a pKa of about 12.5 [15] [14]. These ionizable groups result in a pH-dependent charge profile, with the peptide carrying a net positive charge at physiological pH (7.4) primarily due to the arginine residue [14].

The partition coefficient (LogP) of Met-enkephalin-Arg-Phe has been determined to be approximately 3.25660, indicating moderate lipophilicity [12]. This property is important for its interaction with biological membranes and receptors [16] [17]. The peptide also has a polar surface area (PSA) of approximately 345.35000 Ų, reflecting the considerable number of hydrogen bond donors and acceptors in its structure [12].

Met-enkephalin-Arg-Phe demonstrates characteristic chromatographic behavior that is useful for its identification and purification [14] [18]. In reversed-phase high-performance liquid chromatography (HPLC), the peptide typically elutes later than its pentapeptide counterpart (Met-enkephalin) due to the additional hydrophobic phenylalanine residue [14]. The retention time of Met-enkephalin-Arg-Phe varies depending on the specific chromatographic conditions, with reported retention times ranging from 15.9 to 16.4 minutes under certain analytical conditions [18].

The stability of Met-enkephalin-Arg-Phe is influenced by several factors, including pH, temperature, and the presence of peptidases [18]. The peptide is susceptible to oxidation, particularly at the methionine residue, which can form methionine sulfoxide derivatives [18]. This oxidation can occur during storage or sample preparation and results in altered chromatographic behavior, with the oxidized form typically eluting earlier than the reduced form [18]. The peptide is also susceptible to enzymatic degradation by various peptidases, including aminopeptidase N and neutral endopeptidase, which cleave it into smaller peptides .

Structural Determinants of Biological Activity

The biological activity of Met-enkephalin-Arg-Phe is intricately linked to specific structural features that determine its interaction with opioid receptors and subsequent signaling pathways [19] [6]. The peptide exhibits high affinity binding to opioid receptors, particularly the delta-opioid receptor and mu-opioid receptor, with a slight preference for the delta-opioid receptor under non-physiological conditions [6] [20].

The N-terminal tyrosine residue (Tyr¹) is critical for opioid receptor binding and activation, as it mimics the tyramine moiety of morphine that interacts with the receptor binding pocket [3] [6]. Removal or modification of this residue typically results in a significant loss of opioid activity [6]. The aromatic ring of tyrosine forms important hydrophobic interactions with the receptor, while the phenolic hydroxyl group participates in hydrogen bonding [15] [16].

The central glycine-glycine dipeptide (Gly²-Gly³) provides conformational flexibility to the peptide backbone, allowing it to adopt the specific three-dimensional structure required for receptor binding [21] [15]. This flexibility is crucial for the peptide to accommodate the structural constraints of the receptor binding pocket [21] [16].

The phenylalanine residue at position 4 (Phe⁴) contributes to receptor binding through hydrophobic interactions with complementary regions in the receptor [21] [16]. The methionine residue at position 5 (Met⁵) also participates in hydrophobic interactions and helps stabilize the bioactive conformation of the peptide [21] [16].

The C-terminal extension with arginine and phenylalanine (Arg⁶-Phe⁷) distinguishes Met-enkephalin-Arg-Phe from the shorter Met-enkephalin pentapeptide and confers unique binding properties [19] [20]. The arginine residue introduces a positive charge that can form ionic interactions with negatively charged residues in the receptor or surrounding environment [19] [22]. The additional phenylalanine residue provides further hydrophobic interactions that enhance binding affinity and selectivity [20] [22].

Receptor binding studies have revealed that Met-enkephalin-Arg-Phe binds to opioid receptors with high affinity, with a dissociation constant (KD) of approximately 3.4-10.2 nM [19] [22]. Competition binding experiments have shown that the peptide exhibits a binding profile consistent with kappa-2 and/or delta-opioid receptor subtypes, with limited activity at kappa-1 and mu-opioid receptor subtypes [19] [22].

The binding of Met-enkephalin-Arg-Phe to opioid receptors is inhibited by both sodium ions and guanylyl-imidodiphosphate (GppNHp), suggesting that the peptide acts as an opioid agonist [19]. This is further supported by functional studies showing that Met-enkephalin-Arg-Phe stimulates G-protein activation, as measured by guanosine 5'-O-[gamma-thio]triphosphate ([³⁵S]GTPγS) binding assays [20] [7].

Interestingly, the binding affinity of Met-enkephalin-Arg-Phe does not always correlate with its potency in activating G-protein signaling [20]. For example, despite similar binding affinities across different mu-opioid receptor variants, the peptide shows a wide range of EC₅₀ values (29-170 nM) for stimulating [³⁵S]GTPγS binding [20]. This suggests that factors beyond simple receptor binding, such as receptor conformation and downstream signaling pathways, play important roles in determining the biological activity of Met-enkephalin-Arg-Phe [20].

Conformational States and Molecular Dynamics

Met-enkephalin-Arg-Phe exhibits considerable conformational flexibility, adopting multiple structural states that are influenced by environmental conditions and interactions with binding partners [21] [23]. Understanding these conformational states and their dynamics is crucial for elucidating the mechanism of action of this peptide [21] [16].

In aqueous solution at physiological pH (7.4), Met-enkephalin-Arg-Phe exists primarily as a random distribution of conformers with no predominant secondary structure [21] [16]. This conformational flexibility is attributed to the presence of the glycine residues (Gly² and Gly³), which lack side chains and thus provide minimal steric hindrance to backbone rotation [21] [15]. Nuclear magnetic resonance (NMR) studies have confirmed this conformational heterogeneity in aqueous environments [21] [16].

However, the conformational landscape changes significantly when Met-enkephalin-Arg-Phe interacts with membrane-like environments or receptor binding sites [21] [17]. Circular dichroism (CD) and two-dimensional NMR spectroscopy studies have shown that in the presence of phosphatidylserine (PtdSer) vesicles, Met-enkephalin-Arg-Phe adopts more ordered conformations [21] [17]. These conformations are characterized by a common orientation of the bonds of C-alpha atoms at positions 2, 3, 4, and 5, although different orientations of the peptide planes are consistent with the experimental data [21] [17].

Molecular dynamics (MD) simulations and hybrid distance geometry simulated annealing (DG-SA) calculations have revealed that two predominant conformers of Met-enkephalin-Arg-Phe in membrane-like environments are characterized by the presence of 2←4 gamma and inverse gamma turns centered on Gly³ [21] [23]. These turns create a specific three-dimensional arrangement that is thought to be important for receptor recognition and binding [21] [23].

A notable feature of the membrane-associated conformations of Met-enkephalin-Arg-Phe is the orientation of the Phe⁴ and Met⁵ side chains, which favors hydrophobic interactions with the apolar portion of the membrane [21] [17]. This arrangement forms a hydrophobic cluster that may facilitate the approach and binding of the peptide to membrane-embedded receptors [21] [17].

The conformational dynamics of Met-enkephalin-Arg-Phe have been studied using advanced computational methods such as population annealing molecular dynamics [23] [24]. These studies have identified distinct basins of attraction in the conformational energy landscape, corresponding to different stable conformational states [23] [24]. The energy barriers between these conformational states are on the order of thermal energy (kT), suggesting that Met-enkephalin-Arg-Phe can switch between conformations with relatively little energy input [23].

Ramachandran plots for the amino acid residues of Met-enkephalin-Arg-Phe reveal that Gly³ and Phe⁴ sample specific regions of (φ, ψ) space, consistent with their roles in forming the characteristic turns observed in the bioactive conformation [23]. The peptide backbone undergoes simultaneous torsional and compressional deformations during transitions between different conformational states [23].

A gradual decline in conformational order has been observed when moving from the central portion of Met-enkephalin-Arg-Phe to both the N-terminus and C-terminus [21] [17]. This suggests that the central region of the peptide (Gly³-Phe⁴-Met⁵) plays a crucial role in defining the overall three-dimensional structure, while the terminal regions maintain greater flexibility [21] [17].

XLogP3

-1.9

Sequence

YGGFMRF

Dates

Modify: 2023-08-15

Explore Compound Types